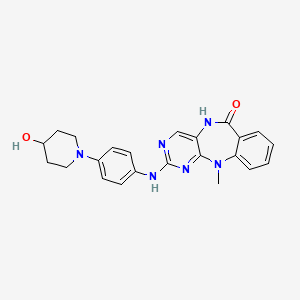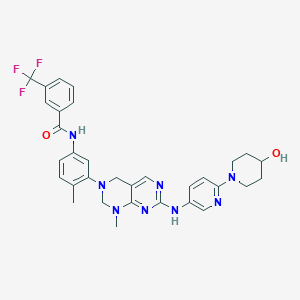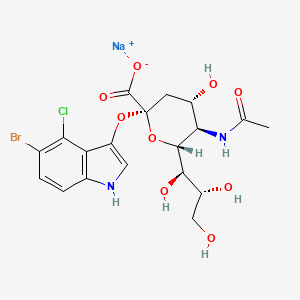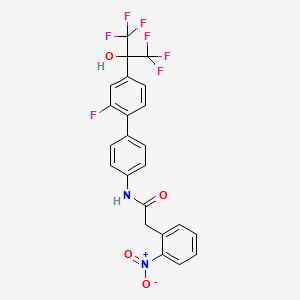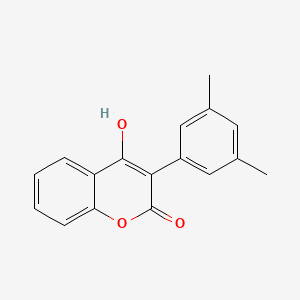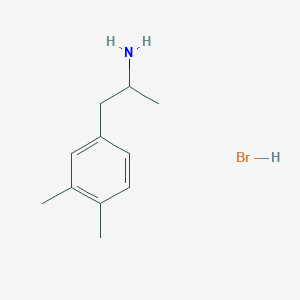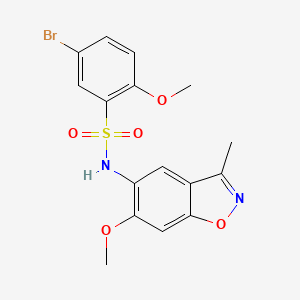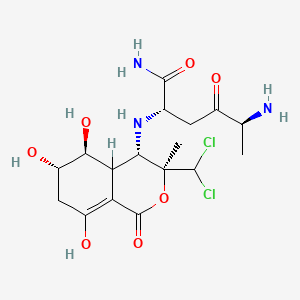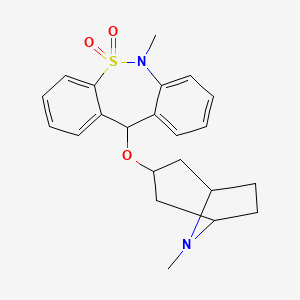
Zepastine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zepastine involves the reaction of 5,11-dihydro-11-methyl-5,10,10-trioxodibenzo[c,f][1,2]thiazepine with sodium borohydride in methanol . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Methanol
Reagent: Sodium borohydride
Industrial Production Methods
The compound is then purified and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Zepastine undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride.
Substitution: Reaction with various nucleophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as and are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and development .
Aplicaciones Científicas De Investigación
Zepastine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, although it is not approved for clinical use.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Zepastine involves its interaction with specific molecular targets and pathways. It is known to act as a histamine antagonist , blocking the histamine H1 receptors and thereby inhibiting the effects of histamine . This mechanism is similar to that of other antihistamines, which are used to treat allergic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Azelastine: Another histamine antagonist used to treat allergic rhinitis and conjunctivitis.
Cetirizine: A second-generation antihistamine used for allergy relief.
Loratadine: A non-sedating antihistamine used for treating allergies.
Uniqueness of Zepastine
Unlike other antihistamines, it is primarily used for research purposes and is not approved for clinical use .
Propiedades
Número CAS |
28810-23-3 |
|---|---|
Fórmula molecular |
C22H26N2O3S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(11S)-6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C22H26N2O3S/c1-23-15-11-12-16(23)14-17(13-15)27-22-18-7-3-5-9-20(18)24(2)28(25,26)21-10-6-4-8-19(21)22/h3-10,15-17,22H,11-14H2,1-2H3/t15-,16+,17?,22-/m0/s1 |
Clave InChI |
DWCWLRAGCYGTNO-GDLIHOIBSA-N |
SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)O[C@H]3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
SMILES canónico |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4N(S(=O)(=O)C5=CC=CC=C35)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Zepastine; Zepastina; Zepastinum. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


